Orlistat Tetradecyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orlistat Tetradecyl Ester, also known as Isopentyl Orlistat Tetradecyl Ester, is a derivative of Orlistat . It is a chemical compound commonly used in the pharmaceutical industry as a weight loss medication . It works by inhibiting the enzymes that break down fats in the digestive system, thus preventing the absorption of dietary fats . This results in a decrease in calorie intake and subsequent weight loss .
Molecular Structure Analysis
The molecular formula of Orlistat Tetradecyl Ester is C30H55NO5 . The molecular weight is 509.76 g/mol .Chemical Reactions Analysis
Esters, such as Orlistat Tetradecyl Ester, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In hydrolysis, water splits the ester bond .Physical And Chemical Properties Analysis
Orlistat Tetradecyl Ester is a white, crystalline solid that is soluble in organic solvents, but insoluble in water . It has a molecular weight of 509.76 g/mol .Scientific Research Applications
Antitumor Activities
Orlistat, known as tetrahydrolipstatin (THL), is not only an FDA-approved antiobesity drug but also shows potential antitumor activities. A study by Yang et al. (2010) demonstrated the use of Orlistat-like protein-reactive probes to identify cellular targets of Orlistat, revealing its application in cancer therapy. The study identified new cellular targets of Orlistat, providing insights into its consideration as a potential anticancer drug (Yang et al., 2010).
Chemical Modification and Target Identification
Orlistat has been chemically modified for the identification of cellular targets in human hepatocytes. Yang et al. (2011) expanded on Orlistat-like compounds to identify potential cellular targets, demonstrating how subtle structural modifications can affect the drug's potency and target profile. This research underscores the drug's utility in targeting specific cellular processes, particularly in cancer cells (Yang et al., 2011).
Influence on DNA Repair Enzymes
Cioccoloni et al. (2015) explored Orlistat's impact on the expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme. Their findings revealed that Orlistat does not significantly alter MGMT levels in human melanoma cells but can downregulate the repair protein in certain cancer cell lines. This suggests Orlistat's potential role in influencing DNA repair mechanisms in various cell types (Cioccoloni et al., 2015).
Novel Fatty Acid Synthase Inhibition
Kridel et al. (2004) discovered that Orlistat is a novel inhibitor of the thioesterase domain of fatty acid synthase, an enzyme linked to tumor progression. This inhibition leads to halted tumor cell proliferation and apoptosis, suggesting a new application for Orlistat in cancer treatment (Kridel et al., 2004).
Antitumor Action in Breast Cancer
Menéndez et al. (2005) demonstrated Orlistat's antitumor effects against human breast cancer cells. The study showed significant changes in cell cycle distribution and apoptosis induction in Orlistat-treated cells, along with a dramatic reduction in Her2/neu-coded oncoprotein levels. This research highlights Orlistat's potential as a therapeutic agent in treating Her2/neu-overexpressing breast carcinomas (Menéndez et al., 2005).
Biochemical and Metabolic Studies
Studies have also focused on Orlistat's impact on basal metabolic rate and biochemical parameters. For instance, Shahzadi et al. (2016) investigated the effects of Orlistat on cholesterol levels and liver enzymes in rabbits, providing insights into its biochemical effects and potential applications beyond obesity treatment (Shahzadi et al., 2016).
Future Directions
Orlistat Tetradecyl Ester is primarily used for weight loss and weight maintenance . It should be used in conjunction with a low-calorie diet and exercise program for maximum effectiveness . As with any medication, future directions would likely involve continued research into its efficacy, potential side effects, and possible improvements or alternatives.
properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFQFEPLLRJNQF-DZUOILHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648097 |
Source
|
Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orlistat Tetradecyl Ester | |
CAS RN |
686744-60-5 |
Source
|
Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.